- Palladium-catalyzed cross-methylation of haloarenes possessing active hydrogen atoms by intramolecularly stabilized dimethylindium and dimethylaluminum reagentsEuropean Journal of Organic Chemistry, 2002, (10), 1628-1633,
Cas no 89-56-5 (5-Methylsalicylic acid)
5-Methylsalicylic acid Properties
Names and Identifiers
-
- 5-Methylsalicylic acid
- 2,5-cresoticacid
- 2-hydroxy-5-methyl-benzoicaci
- 5-Methyl-2-hydroxybenzoic acid
- 6-Hydroxy-3-methylbenzoic acid
- alpha-cresotinicacid
- Benzoic acid, 2-hydroxy-5-methyl-
- 2-HYDROXY-5-METHYLBENZOIC ACID
- 5-Methyl Salicylic A
- p-Cresotic Acid
- 6-Hydroxy-m-toluic Acid
- 2,5-Cresotic acid
- p-Cresotinic acid
- p-Homosalicylic acid
- alpha-Cresotinic acid
- .alpha.-Cresotinic acid
- 6GAI2MTV5V
- DLGBEGBHXSAQOC-UHFFFAOYSA-N
- p-Kresotinsaure
- 54G
- 5-metylsalicylic aci
- HY-78573
- SCHEMBL127149
- W-100370
- 5-Methylsalicylic acid, 98%
- 4-Bromo-2H-pyrazole-3-carboxylicacid
- MFCD00002461
- LS-55454
- Q27264861
- CHEMBL1161012
- 5-methyl-2-hydroxobenzoic acid
- FT-0620671
- 4-10-00-00610 (Beilstein Handbook Reference)
- 6-hydroxy-m-toluylsyre
- CS-0008584
- EN300-22339
- NSC-38518
- Z147642456
- NSC38518
- 89-56-5
- EINECS 201-918-6
- P-CRESOTIC ACID [MI]
- STL374096
- PS-4592
- BDBM50252630
- F8889-1114
- UNII-6GAI2MTV5V
- BBL027383
- 5-methyl salicylic acid
- 5-metylsalicylic acid
- NSC 38518
- AI3-25422
- DTXSID20237472
- BRN 1909076
- InChI=1/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11
- AMY37076
- AKOS000121590
- SY013534
- 2-Hydroxy-5-methylbenzoic Acid
- 2,5-Cresotic acid (8CI)
- 2-Hydroxy-5-methylbenzoic acid (ACI)
- α-Cresotinic acid
- 5-Methylsalicylic acid,98%
- NS00039335
- 5-Methylsalicylicacid
- DB-000253
- +Expand
-
- MFCD00002461
- DLGBEGBHXSAQOC-UHFFFAOYSA-N
- 1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
- O=C(C1C(O)=CC=C(C)C=1)O
- 1909076
Computed Properties
- 152.04700
- 2
- 3
- 1
- 152.047
- 11
- 155
- 0
- 0
- 0
- 0
- 0
- 1
- 2.8
- 4
- 0
- 57.5
Experimental Properties
- 1.39880
- 57.53000
- 2582
- 1.4945 (estimate)
- 234.6°C (rough estimate)
- 151.0 to 153.0 deg-C
- 149
- Not available
- Not available
- 1.2143 (rough estimate)
5-Methylsalicylic acid Security Information
- GHS07
- GP3920200
- 3
- S26-S36/39-S22-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H302-H315-H319
- P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- warning
- Store at room temperature
- 22-36/37/38
- Warning
5-Methylsalicylic acid Customs Data
- 2942000000
-
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
5-Methylsalicylic acid Price
5-Methylsalicylic acid Synthesis
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Synthetic Circuit 2
- Iron-Promoted ortho- and/or ipso-Hydroxylation of Benzoic Acids with H2O2Chemistry - A European Journal, 2009, 15(47), 13171-13180,
Synthetic Circuit 3
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
- General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H CarboxylationAngewandte Chemie, 2015, 54(7), 2255-2259,
Synthetic Circuit 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonatePetroleum Chemistry, 2016, 56(7), 646-650,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 25 °C
1.3 Reagents: Sodium sulfite Solvents: Water ; 25 °C
1.4 Reagents: Formic acid Solvents: Methanol ; acidified, 25 °C
- Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room TemperatureJournal of the American Chemical Society, 2022, 144(39), 18109-18116,
Synthetic Circuit 8
- Palladium-catalyzed ortho-C-H hydroxylation of benzoic acidsTetrahedron Letters, 2021, 84,,
Synthetic Circuit 9
- Reactions with 2-methylchromonesAnales de Quimica, 1994, 90(5-6), 359-64,
Synthetic Circuit 10
- Pd(II)-catalyzed hydroxylation of arenes with 1 atm of O2 or airJournal of the American Chemical Society, 2009, 131(41), 14654-14655,
Synthetic Circuit 11
1.2 2 h, 1 atm, 185 °C; 185 °C → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
- Carboxylation of Phenols with CO2 at Atmospheric PressureChemistry - A European Journal, 2016, 22(20), 6798-6802,
Synthetic Circuit 12
- Novel synthesis of aromatic carboxylic acids from enaminonesArchiv der Pharmazie (Weinheim, 1995, 328(3), 283-5,
Synthetic Circuit 13
- Carboxylation of phenol and its derivatives with sodiumethylcarbonate under microwave irradiationIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2016, (3), 196-201,
Synthetic Circuit 14
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 900 s, 120 °C; 120 °C → rt
1.3 Reagents: Amberlyst 15 Solvents: Ethanol ; overnight, rt
- Preparation of arene carboxylic acids via a polymer-supported Krohnke reactionLetters in Organic Chemistry, 2006, 3(12), 943-947,
Synthetic Circuit 15
- Carboxylation of phenol, p-cresol and p-chlorophenol with sodium ethyl carbonate under microwave irradiationIzvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2015, (4), 24-30,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
- Cleavage of halobenzophenones by potassamide in ammonia. New routes to xanthen- and thioxanthen-9-onesJournal of the Chemical Society, 1975, (2), 155-60,
5-Methylsalicylic acid Raw materials
- Phenol, 4-methyl-,sodium salt (1:1)
- Carbonic acid, monoethyl ester, sodium salt
- Indium, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetramethyldi-
- 2-Bromo-1-[5-methyl-2-(phenylmethoxy)phenyl]ethanone
- METHANONE, (2-BROMOPHENYL)(2-HYDROXY-5-METHYLPHENYL)-
- 2-Chloro-5-methylbenzoic acid
- 5-Bromosalicylic acid
- 2-Propen-1-one, 3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)-
- 3-methylbenzoic acid
5-Methylsalicylic acid Preparation Products
5-Methylsalicylic acid Suppliers
5-Methylsalicylic acid Related Literature
-
1. Cleavage of halogenobenzophenones by potassamide in ammonia; new routes to xanthen- and thioxanthen-9-onesMartin S. Gibson,S. Martin Vines,John M. Walthew J. Chem. Soc. Perkin Trans. 1 1975 155
-
Tae-Hwan Kim,Young-Soo Han,Baek-Seok Seong,Kwang-Pyo Hong Soft Matter 2011 7 10070
-
Yi Ou,Meng Tian J. Mater. Chem. B 2021 9 7955
-
4. Synthesis and reactions of some cyclohexadienones. Part IIJ. R. Merchant,V. B. Desai J. Chem. Soc. C 1968 499
-
Zhiyu Xia,Kangle Jia,Xuefeng Li,Jinfeng Dong RSC Adv. 2016 6 45673
-
Xuefeng He,Yongsu Li,Meng Wang,Hui-Xuan Chen,Bin Chen,Hao Liang,Yaqi Zhang,Jiyan Pang,Liqin Qiu Org. Biomol. Chem. 2018 16 5533
-
Wilson Baker,B. Gilbert,W. D. Ollis,T. S. Zealley J. Chem. Soc. 1951 209
-
8. Complex formation between iron(III) and some substituted salicylic acidsM. V. Park J. Chem. Soc. A 1966 816
-
Tae-Hwan Kim,Chaeyeon Song,Young-Soo Han,Jong-Dae Jang,Myung Chul Choi Soft Matter 2014 10 484
-
Haiyan Luo,Kun Jiang,Xiangfeng Liang,Huizhou Liu,Yingbo Li Soft Matter 2020 16 142
89-56-5 (5-Methylsalicylic acid) Related Products
- 4919-37-3(4-Hydroxy-3,5-dimethylbenzoic acid)
- 50-85-1(2-Hydroxy-4-methylbenzoic acid)
- 69-72-7(2-Hydroxybenzoic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
- 86-48-6(1-Hydroxy-2-naphthoic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 303-07-1(2,6-Dihydroxybenzoic acid)
- 303-38-8(2,3-Dihydroxybenzoic acid)